Cas no 1803567-38-5 (2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride)

2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride is a chemically synthesized compound featuring a cyclopentylamino moiety and a pent-4-enoic acid backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications requiring precise handling. The presence of both amide and amino functional groups allows for potential reactivity in peptide coupling or derivatization processes. This compound may serve as an intermediate in pharmaceutical development, particularly in the synthesis of bioactive molecules targeting specific enzymatic pathways. Its structural features, including the unsaturated alkene group, offer versatility for further chemical modifications. The product is typically characterized by high purity and consistent performance in controlled laboratory environments.
2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride structure
1803567-38-5 structure
Product name:2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride
CAS No:1803567-38-5
MF:
MW:
MDL:MFCD28505731
CID:4615708
PubChem ID:119031078

2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride
    • MDL: MFCD28505731

2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-208619-10.0g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
10g
$5774.0 2023-05-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046460-1g
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
1g
¥6657.0 2023-04-01
Enamine
EN300-208619-5g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
5g
$3894.0 2023-09-16
Enamine
EN300-208619-10g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
10g
$5774.0 2023-09-16
Chemenu
CM455233-500mg
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%+
500mg
$1139 2023-03-26
1PlusChem
1P01BARA-250mg
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
250mg
$775.00 2025-03-19
A2B Chem LLC
AW05974-5g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
5g
$4134.00 2024-04-20
1PlusChem
1P01BARA-10g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
10g
$7199.00 2023-12-20
1PlusChem
1P01BARA-5g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
5g
$4875.00 2024-06-18
A2B Chem LLC
AW05974-1g
2-[2-(cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
1803567-38-5 95%
1g
$1449.00 2024-04-20

2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride Related Literature

Additional information on 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride

Comprehensive Overview of 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride (CAS No. 1803567-38-5)

2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride (CAS No. 1803567-38-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopentylamino and acetamido functional groups, is often explored for its potential applications in drug development and medicinal chemistry. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and therapeutic potential.

The compound's hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory and industrial applications. Its pent-4-enoic acid backbone is a key feature that aligns with current trends in the design of novel bioactive molecules. This structure is often compared to other amino acid derivatives, which are widely used in the synthesis of peptides and small-molecule drugs. The inclusion of a cyclopentyl ring adds steric complexity, potentially influencing binding affinity and selectivity in biological systems.

In recent years, the demand for custom synthesis and high-purity compounds like 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride has surged, driven by advancements in precision medicine and targeted therapy. Researchers frequently search for information on its synthetic routes, analytical methods, and applications in drug discovery. These topics are among the most queried in scientific databases and search engines, reflecting the compound's relevance in contemporary research.

Another area of interest is the compound's potential role in enzyme inhibition and receptor modulation. Preliminary studies suggest that its unique structure could interact with specific biological targets, making it a candidate for further investigation in neurodegenerative diseases and metabolic disorders. These applications align with global health priorities, such as the search for new treatments for Alzheimer's disease and diabetes.

From a technical perspective, the synthesis of 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride involves multi-step organic reactions, including amide coupling and amine protection strategies. The compound's purity and yield are critical factors, often requiring advanced chromatographic techniques for characterization. Analytical methods such as HPLC, NMR, and mass spectrometry are commonly employed to ensure quality control.

The compound's physicochemical properties, including its melting point, solubility, and stability under various conditions, are also of great interest to researchers. These parameters are essential for formulating the compound into viable drug candidates or research tools. Additionally, its safety profile and toxicological data are frequently searched topics, as they are crucial for regulatory compliance and preclinical studies.

In summary, 2-2-(Cyclopentylamino)acetamidopent-4-enoic Acid Hydrochloride (CAS No. 1803567-38-5) represents a promising area of research in medicinal chemistry. Its structural complexity and potential biological applications make it a valuable subject for ongoing studies. As the scientific community continues to explore its uses, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical synthesis.

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